molecular formula C23H23N5O4 B2466483 N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895023-12-8

N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2466483
CAS No.: 895023-12-8
M. Wt: 433.468
InChI Key: IFXOYGDPDGLPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic heteroaromatic system.
  • 2,5-Dimethoxyphenyl and 2,3-dimethylphenyl substituents, which modulate lipophilicity and steric interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-6-5-7-19(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-10-16(31-3)8-9-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXOYGDPDGLPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of methoxy and dimethyl groups in the phenyl moieties enhances its lipophilicity and may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant antitumor properties. For instance:

  • A derivative of pyrazolo[3,4-d]pyrimidine demonstrated an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cell lines, indicating potent cytotoxic effects .
  • Another study highlighted that modifications on the pyrazolo ring can enhance activity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antiviral Activity

Compounds within the same chemical class have also shown promise as antiviral agents:

  • Research has indicated that certain pyrazolo derivatives act as non-nucleoside inhibitors of reverse transcriptase (RT) in HIV, with some exhibiting IC₅₀ values as low as 0.20 μM , showcasing their potential in treating viral infections .
  • The inhibition of viral polymerases has been linked to structural features present in compounds like this compound .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Studies have reported that similar compounds effectively inhibit enzymes involved in cancer progression and viral replication. For example, compounds targeting NS5B RNA polymerase showed over 95% inhibition in vitro .

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, a closely related pyrazolo compound was tested for cytotoxicity. The results indicated significant cell death at concentrations ranging from 5 to 10 μM , correlating with the presence of specific substituents on the pyrazolo ring.

Study 2: Antiviral Properties

A recent investigation into the antiviral potential of pyrazolo derivatives revealed that certain modifications enhanced their effectiveness against HIV. Compounds were screened for RT inhibition and showed promising results with IC₅₀ values below 1 μM , suggesting that structural optimization could lead to more effective antiviral therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name/ID Core Structure Substituents Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2,5-Dimethoxyphenyl; 2,3-dimethylphenyl Acetamide, methoxy, methyl
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one 3-Fluoro-4-isopropoxyphenyl; chromen-4-one Fluorine, isopropoxy, chromenone
3f () Pyrimido[4,5-d]pyrimidin-4-one 2-Methoxy-4-morpholinophenyl; acrylamide Morpholino, acrylamide
3d () Pyrimido[4,5-d]pyrimidin-4-one 4-(4-Methylpiperazin-1-yl)-2-methoxyphenyl Piperazinyl, methoxy

Key Observations :

  • Core Variations : The target compound’s pyrazolo-pyrimidine core differs from pyrimido-pyrimidine cores in 3f and 3d, which may alter π-π stacking interactions in biological targets .
  • Substituent Effects: Electron-Donating Groups: The target’s methoxy and methyl groups increase lipophilicity compared to fluorine-containing analogues (e.g., Example 83) .

Key Observations :

Research Findings and Implications

  • Activity Modulation: Fluorine and chromenone groups in Example 83 may enhance kinase inhibition through electronegative and planar aromatic interactions .
  • Solubility vs. Bioavailability : The target compound’s methyl/methoxy groups could improve membrane permeability compared to polar analogues like 3d, but may reduce aqueous solubility .
  • Stereochemical Complexity: Compounds in (e.g., isomers with dimethylphenoxyacetamido groups) highlight the importance of stereochemistry in pharmacokinetics, though their peptide-like structures differ significantly from the target compound .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with cyclization of pyrazole precursors followed by coupling with substituted acetamide derivatives. Key steps include:

  • Cyclization : Using precursors like 2,3-dimethylphenylhydrazine and ethyl acetoacetate under reflux in ethanol to form the pyrazolo[3,4-d]pyrimidine core .
  • Substitution : Introducing the 2,5-dimethoxyphenylacetamide moiety via nucleophilic acyl substitution, optimized with triethylamine as a base in DMF at 80°C .
  • Yield optimization : Temperature control (70–90°C) and solvent polarity (e.g., DMSO for polar intermediates) are critical. Catalysts like palladium (for cross-coupling) improve efficiency .

Q. How is structural characterization performed to confirm regiochemistry and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazolo[3,4-d]pyrimidine core, particularly distinguishing between N1 and C5 substitutions .
  • X-ray crystallography : Validates the fused heterocyclic system and spatial arrangement of the 2,3-dimethylphenyl and 2,5-dimethoxyphenyl groups .
  • HPLC-MS : Ensures >95% purity by monitoring byproducts from incomplete substitutions or oxidation .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays due to the pyrazolo[3,4-d]pyrimidine scaffold’s known kinase affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations to assess antiproliferative activity .
  • Solubility : Use shake-flask method with PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,5-dimethoxy vs. 3,4-dimethyl) affect target binding and selectivity?

  • SAR studies : Compare analogs with varied substituents (e.g., 4-fluorophenyl in vs. 2,3-dimethylphenyl here). The 2,5-dimethoxy group enhances hydrogen bonding with kinase ATP pockets, while the 2,3-dimethylphenyl improves hydrophobic interactions .
  • Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The dimethoxyphenyl group aligns with the hinge region, increasing binding affinity by 2–3 kcal/mol versus unsubstituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence-based assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models (e.g., murine vs. human CYP450 isoforms) .
  • Structural analogs : Test compounds with incremental modifications (e.g., replacing 2,5-dimethoxy with 3,4-dichloro) to isolate substituent effects .

Q. What methodologies elucidate the metabolic pathways and toxicity profiles?

  • Phase I metabolism : Incubate with human hepatocytes and analyze via LC-QTOF-MS. Major metabolites often result from O-demethylation of the dimethoxyphenyl group .
  • Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect quinone intermediates from oxidative metabolism .
  • hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks, as pyrazolo[3,4-d]pyrimidines may block potassium channels .

Q. How can computational tools guide the design of analogs with improved pharmacokinetics?

  • QSAR modeling : Train models on logP, polar surface area, and H-bond donors to predict bioavailability. This compound’s high logP (~3.5) suggests need for PEGylation or prodrug strategies .
  • MD simulations : Simulate blood-brain barrier penetration; the 2,5-dimethoxyphenyl group’s polarity may limit CNS exposure .
  • ADMET Prediction : Use SwissADME to optimize substituents for reduced CYP3A4 inhibition and improved half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.